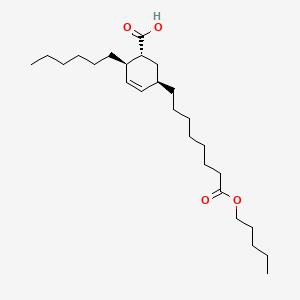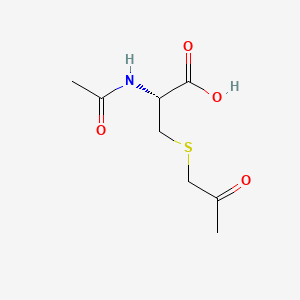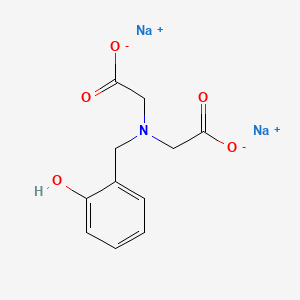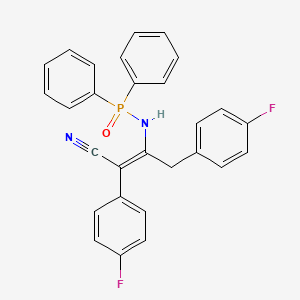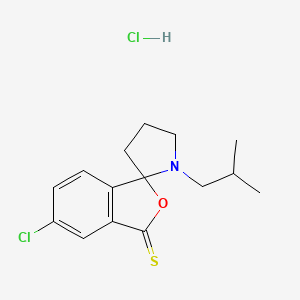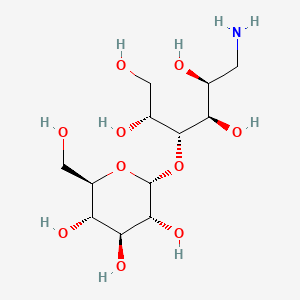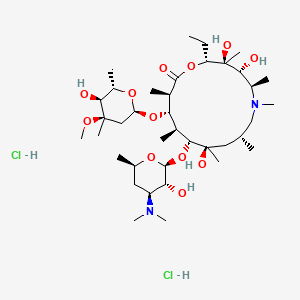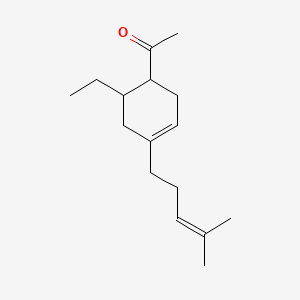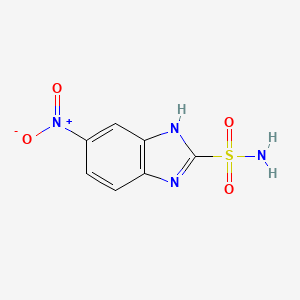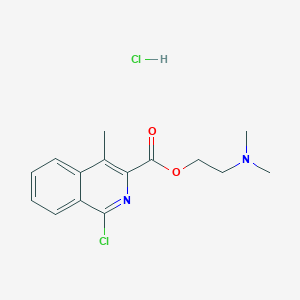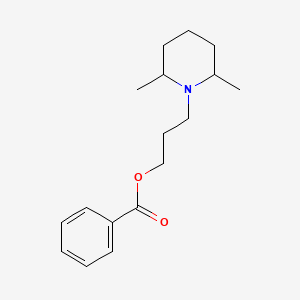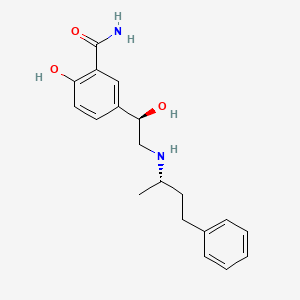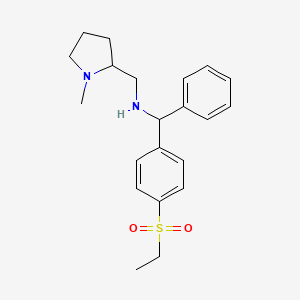
bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of cyanoethyl groups and a phenoxazinylidene core, coordinated with a tetrachlorozinc(2-) anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium typically involves the cyanoethylation of phenoxazinylidene derivatives. One common method includes the reaction of phenoxazinylidene with acrylonitrile in the presence of a catalyst such as yttrium nitrate. This reaction is carried out under ambient temperature in a protic solvent, leading to the selective formation of the cyanoethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoethyl groups to primary amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of phenoxazinylidene, such as amines, oxides, and substituted phenoxazinylidene compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium has several scientific research applications:
Biology: Employed in the study of nucleic acid modifications and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium involves its ability to act as a phosphorylating agent. The compound interacts with nucleophiles, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form stable phosphate esters. The molecular targets include hydroxyl groups on nucleosides, leading to the formation of oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Another phosphorylating reagent used in oligonucleotide synthesis.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications with slight variations in reactivity and stability.
Uniqueness
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium stands out due to its unique phenoxazinylidene core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specialized applications where other phosphorylating agents may not be as effective.
Eigenschaften
CAS-Nummer |
84057-77-2 |
|---|---|
Molekularformel |
C36H30Cl4N8O2Zn |
Molekulargewicht |
813.9 g/mol |
IUPAC-Name |
bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H15N4O.4ClH.Zn/c2*19-9-3-11-22(12-4-10-20)14-7-8-16-18(13-14)23-17-6-2-1-5-15(17)21-16;;;;;/h2*1-2,5-8,13H,3-4,11-12H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
ZVDPHONKAIRWPP-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


